Product packaging for Diethyl 2-bromo-2-methylmalonate(Cat. No.:CAS No. 29263-94-3)

Diethyl 2-bromo-2-methylmalonate

Cat. No.: B146579
CAS No.: 29263-94-3
M. Wt: 253.09 g/mol
InChI Key: CSLQAXTUGPUBCW-UHFFFAOYSA-N
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Description

Significance of α-Brominated Malonate Derivatives as Synthetic Building Blocks

α-Brominated malonate derivatives, a class of compounds to which diethyl 2-bromo-2-methylmalonate belongs, are highly significant as synthetic building blocks in organic chemistry. The presence of a bromine atom on the α-carbon—the carbon adjacent to the two carbonyl groups of the malonate ester—renders this position highly reactive. nih.gov This reactivity is fundamental to their utility.

Malonic esters are widely used for synthesizing a range of compounds, including carboxylic acids, amino acids, and barbiturates. wikipedia.orgaskfilo.comchemicalbook.com The methylene (B1212753) group (-CH2-) in a standard diethyl malonate is acidic due to the electron-withdrawing effect of the two adjacent ester groups, allowing it to be easily deprotonated to form a stable carbanion. chemicalbook.com This carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylation. askfilo.com

The introduction of a bromine atom at this α-position, as seen in compounds like diethyl bromomalonate, further enhances the synthetic versatility. nih.gov This bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. For instance, these brominated derivatives can react with nucleophiles to form substituted malonates, which are precursors to more complex molecules. The parent compound, diethyl malonate, can be brominated at the alpha position to form these useful intermediates. wikipedia.org The synthesis of diethyl bromomalonate is a well-established procedure involving the reaction of diethyl malonate with bromine. orgsyn.org

Overview of Research Trajectories for this compound in Contemporary Chemical Science

Contemporary research has highlighted the utility of this compound in specialized areas of polymer chemistry and materials science. One of the most notable applications is its use as an initiator in controlled radical polymerization techniques.

Specifically, it has been employed in O-atom transfer radical polymerization (O-ATRP). researchgate.net This method allows for the synthesis of polymers with well-defined architectures and molecular weights. Research has demonstrated its role in initiating the polymerization of acrylic monomers to produce solvent-free acrylic pressure-sensitive adhesives (PSAs). researchgate.net These adhesives are valued for their high transparency, resistance to oxidation, and strong adhesive properties. researchgate.net The mechanism involves the generation of a radical from the this compound molecule under specific conditions, which then propagates through the monomer units. researchgate.net This application underscores the compound's importance in developing advanced materials with tailored properties.

Beyond polymerization, its classification as an organic building block suggests its potential use in the synthesis of other complex organic molecules, although specific examples in recent literature are highly specialized. cymitquimica.comtcichemicals.com Its structure allows for further chemical transformations to build intricate molecular frameworks.

Structural Features and their Influence on Reactivity Profiles of this compound

The reactivity of this compound is a direct consequence of its specific molecular structure. Its linear formula is BrC(CH₃)(CO₂C₂H₅)₂. sigmaaldrich.com Several key features dictate its chemical behavior:

Quaternary α-Carbon: Unlike diethyl malonate or diethyl bromomalonate, the α-carbon in this compound is quaternary, meaning it is bonded to four other non-hydrogen atoms: a bromine atom, a methyl group, and two carboxyl groups. This steric hindrance around the central carbon can influence the kinetics of its reactions.

Electron-Withdrawing Ester Groups: The two diethyl ester groups (-CO₂C₂H₅) are strongly electron-withdrawing. This electronic effect polarizes the C-Br bond, making the central carbon atom electrophilic and susceptible to attack by nucleophiles.

Bromine as a Leaving Group: The bromine atom is a good leaving group. In nucleophilic substitution reactions, a nucleophile can attack the electrophilic central carbon, displacing the bromide ion.

Radical Precursor: The C-Br bond is relatively weak and can be cleaved homolytically under thermal or photochemical conditions, or through the action of a transition metal catalyst. This property is exploited in Atom Transfer Radical Polymerization (ATRP), where the compound serves as an initiator by providing the initial radical species. researchgate.net

These structural characteristics make this compound a versatile reagent, capable of participating in both ionic and radical reaction pathways, leading to its application in both traditional organic synthesis and modern polymer chemistry.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₃BrO₄
Molecular Weight 253.09 g/mol sigmaaldrich.com
CAS Number 29263-94-3 sigmaaldrich.com
Appearance Colorless to almost colorless clear liquid cymitquimica.com
Density 1.325 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.449 sigmaaldrich.com
Flash Point 113 °C (235.4 °F) - closed cup sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13BrO4 B146579 Diethyl 2-bromo-2-methylmalonate CAS No. 29263-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-bromo-2-methylpropanedioate
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InChI

InChI=1S/C8H13BrO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CSLQAXTUGPUBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90183518
Record name Diethyl bromomethylmalonate
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Molecular Weight

253.09 g/mol
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CAS No.

29263-94-3
Record name 1,3-Diethyl 2-bromo-2-methylpropanedioate
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Record name Diethyl bromomethylmalonate
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Record name Diethyl bromomethylmalonate
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Catalysis in Diethyl 2 Bromo 2 Methylmalonate Mediated Transformations

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of radical species under exceptionally mild conditions. Diethyl 2-bromo-2-methylmalonate serves as an efficient radical precursor in these transformations, where light-absorbing photocatalysts initiate single-electron transfer (SET) processes.

The core principle of using this compound in photoredox catalysis lies in its ability to generate a diethyl 2-methylmalonyl radical upon reduction. The process is initiated when a photocatalyst (PC), excited by visible light to its excited state (PC*), transfers an electron to the DBM molecule. This single-electron transfer results in the reductive cleavage of the C-Br bond, releasing a bromide anion and the desired carbon-centered radical.

A key application of this principle is in photoredox-mediated radical polymerization, such as organocatalyzed atom transfer radical polymerization (O-ATRP). In one proposed mechanism, a photocatalyst initiates the polymerization of monomers like poly(ethylene glycol) diacrylate (PEGDA). The catalytic cycle can be described as follows researchgate.net:

Excitation: The photocatalyst (PC) absorbs light, promoting it to an excited state (PC*).

Activation: The excited photocatalyst reduces the initiator, this compound, generating a diethyl 2-methylmalonyl radical and regenerating the ground-state photocatalyst in its oxidized form (PC•+).

Initiation/Propagation: The generated radical adds to a monomer, initiating the polymerization chain.

Regeneration: The oxidized photocatalyst is subsequently reduced by a sacrificial electron donor in the reaction mixture, completing the catalytic cycle and allowing the process to continue with a low catalyst loading.

This light-driven approach provides excellent temporal control over the radical generation and, consequently, the polymerization process. The reaction can be started and stopped simply by turning the light source on and off.

The efficiency of photoredox-catalyzed reactions involving this compound is highly dependent on the careful optimization of several reaction parameters. While specific optimization data for DBM is often embedded within broader studies, the key parameters are consistent across photoredox systems.

Light Source: The choice of light source, including its wavelength and intensity, is crucial. The emission spectrum of the lamp (e.g., blue LEDs) must overlap with the absorption spectrum of the photocatalyst to ensure efficient excitation. Light intensity affects the rate of radical generation and can influence reaction times and outcomes.

Solvent: The solvent can influence the solubility of reactants and the stability of intermediates. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are common choices as they can support the charged species involved in the catalytic cycle.

Reactant Concentrations: The relative concentrations of the radical precursor (DBM), monomer or other radical acceptor, and any sacrificial electron donors must be carefully balanced to favor the desired reaction pathway and minimize side reactions.

Table 1. General Parameters for Optimization in Photoredox Reactions
ParameterTypical Range/OptionsRationale for Optimization
Photocatalyst Loading0.1 - 5 mol%Balance reaction rate with minimizing inner filter effects and cost.
Light SourceVisible Light LEDs (e.g., 390 nm, 450 nm)Match wavelength to photocatalyst's absorption maximum for efficient excitation.
SolventAcetonitrile, DMF, DMSOEnsure solubility of all components and stabilize charged intermediates.
TemperatureRoom TemperatureLeverage the mild conditions enabled by photochemical activation.

Mechanistic studies are vital for understanding and improving photoredox reactions. For this compound, the key mechanistic step is the single-electron reduction leading to the fragmentation of the C-Br bond. This can occur through either an oxidative or reductive quenching cycle of the photocatalyst.

In a reductive quenching cycle , the excited photocatalyst (PC*) is first reduced by a sacrificial electron donor (D) to form a highly reducing radical anion (PC•-). This potent reductant then transfers an electron to the DBM, generating the diethyl 2-methylmalonyl radical and regenerating the ground-state photocatalyst.

In an oxidative quenching cycle , the excited photocatalyst (PC) directly interacts with DBM. The PC acts as a reductant, donating an electron to DBM to form the radical and the oxidized photocatalyst (PC•+). The PC•+ is then reduced back to its ground state by a sacrificial donor to complete the cycle researchgate.net.

The specific pathway is determined by the redox potentials of the photocatalyst, the substrate (DBM), and the electron donor. The generation of the radical intermediate facilitates a variety of subsequent transformations, most notably polymer initiation, but also addition to alkenes and other unsaturated systems.

Transition Metal Catalysis

Transition metals like palladium, copper, and nickel are widely used to catalyze the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. While this compound itself is not the most common substrate in the literature, its reactivity is representative of α-bromo esters, which are valuable partners in cross-coupling reactions. These reactions typically proceed via an oxidative addition of the C-Br bond to a low-valent metal center.

Transition metal catalysis provides a powerful platform for forming new bonds at the α-position of the malonate. The general mechanism involves the oxidative addition of the C(sp³)-Br bond of the α-bromo malonate to a metal(0) complex to form a metal(II) intermediate. This intermediate can then undergo further reactions, such as transmetalation or insertion, followed by reductive elimination to yield the final product and regenerate the metal(0) catalyst.

Copper-Catalyzed Reactions: Copper catalysis is particularly effective for the arylation of malonates. While many examples start with diethyl malonate and an aryl halide, the underlying principle is relevant. In these systems, a Cu(I) catalyst, often in the presence of a specific ligand, facilitates the coupling. For instance, the coupling of aryl iodides with diethyl malonate has been achieved using a CuI catalyst with 2-phenylphenol as a ligand organic-chemistry.orgnih.gov. This suggests that a similar coupling with DBM could be feasible, leading to quaternary carbon centers.

Nickel-Catalyzed Reactions: Nickel catalysts are known for their ability to activate C-Br bonds. Cooperative catalysis involving nickel and a photoredox catalyst has been used for the cross-coupling of α-bromo acetates with aldehydes. In this dual catalytic system, a photocatalyst generates an acyl radical from an aldehyde, while the nickel catalyst activates the α-bromo ester. The two fragments then combine through the nickel catalytic cycle to form a new C-C bond, yielding β-keto esters organic-chemistry.org. This methodology highlights a pathway for forming C-C bonds with structures similar to DBM.

Palladium-Catalyzed Reactions: Palladium is the most widely used metal for cross-coupling reactions. The α-arylation of carbonyl compounds, including esters, is a well-established transformation. These reactions typically involve the formation of a palladium enolate intermediate, which then couples with an aryl halide mdpi.comnih.gov. The direct use of an α-bromo ester like DBM would likely proceed through oxidative addition of the C-Br bond to a Pd(0) species, followed by coupling with an organometallic reagent (e.g., an organoboron or organozinc compound) and reductive elimination.

The choice of ligand is paramount in transition metal catalysis, as it directly influences the stability, reactivity, and selectivity of the metal catalyst. The ligand's steric and electronic properties modulate the metal center, affecting key steps like oxidative addition and reductive elimination.

Steric Hindrance: Bulky ligands can promote reductive elimination and prevent side reactions like β-hydride elimination. For the α-arylation of carbonyl compounds, sterically hindered, electron-donating phosphine ligands are often employed to enhance catalytic activity nih.govresearchgate.net.

Bite Angle: For bidentate phosphine ligands, the natural bite angle is a critical parameter. Wide bite angle ligands have been shown to be effective in palladium-catalyzed α-arylation reactions, as they can stabilize the active catalytic species and promote the desired reductive elimination step researchgate.net.

Chelation and Stability: In copper-catalyzed systems, bidentate ligands such as 2-phenylphenol or 8-hydroxyquinoline are crucial. They chelate to the copper center, preventing catalyst decomposition and inhibiting unwanted side reactions, thereby leading to higher yields of the desired α-aryl malonate product organic-chemistry.orgresearchgate.net. The ligand's role is not just to enhance reactivity but also to stabilize the catalyst throughout the cycle. Strategic ligand design can also prevent catalyst degradation pathways, leading to more robust and efficient catalytic processes researchgate.net.

Table 2. Role of Ligands in Analogous Transition Metal-Catalyzed Malonate Transformations
Metal CatalystLigand ExampleReaction TypeFunction of LigandReference
CuI2-Phenylphenolα-Arylation of Diethyl MalonatePrevents side reactions and product decomposition. organic-chemistry.orgnih.gov
CuCl₂8-Hydroxyquinolineα-Arylation of Diethyl MalonateFacilitates coupling with low catalyst loading. researchgate.net
Palladium ComplexesDiphosphines (e.g., Xantphos)α-Arylation of CarbonylsWide bite angle promotes reductive elimination. researchgate.net
Nickel ComplexesBipyridineAcylation of α-Bromo AcetatesStabilizes Ni intermediates in dual catalytic cycle. organic-chemistry.org

Mechanistic Understanding of Metal-Catalyzed Processes

Metal-catalyzed reactions involving this compound and related bromo malonate esters often proceed through the formation of organometallic intermediates or radical species. The specific mechanism is highly dependent on the choice of metal, ligands, and reaction conditions.

A notable example is the zinc-mediated addition of diethyl bromomalonate to alkynes. This process is initiated by the formation of a vinyl organo-zinc intermediate. This intermediate is a key branching point for subsequent cascade reactions. For instance, when reacted with acid chlorides, these intermediates lead to the formation of polysubstituted 2H-pyran-2-ones, while treatment with oxalyl chloride can yield tetracarbonyl derivatives in a one-pot sequence rsc.org. The zinc metal facilitates the initial regioselective addition to the alkyne, creating a versatile intermediate that can be trapped by various electrophiles to build molecular complexity rsc.org.

In the realm of polymerization, this compound serves as an effective initiator for Atom Transfer Radical Polymerization (ATRP) sigmaaldrich.com. A proposed mechanism for a related oxygen-atom transfer radical polymerization (O-ATRP) highlights the role of a photocatalyst (PC). In this pathway, the photocatalyst, upon excitation by visible light, facilitates the homolytic cleavage of the carbon-bromine bond in this compound (DBM). This generates a reactive carbon-centered radical that initiates the polymerization cascade researchgate.net. Elucidating such mechanisms often relies on a combination of experimental techniques and computational studies, such as Density Functional Theory (DFT), to map out the energy profiles of reaction pathways and understand the electronic structures of key intermediates mdpi.com.

Organocatalysis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for a wide array of chemical transformations. For reactions involving this compound and other malonate derivatives, organocatalysts provide unique pathways for bond formation and stereochemical control.

This compound (DBMM) has been identified as a key component in organocatalyzed photoredox cascade polymerizations. Specifically, it functions as an initiator in the polymerization of vinyl cyclopropanes nih.govresearchgate.net. This approach avoids the use of metal catalysts, like copper in traditional ATRP, which can inhibit the polymerization of certain monomers through unwanted coordination nih.gov.

The mechanism involves a photocatalyst, such as N,N-di(2-naphthyl)dihydrophenazine, which, upon photoexcitation, reaches an excited state capable of abstracting the bromine atom from DBMM. This generates a stabilized malonate radical that initiates the polymerization. The resulting polymer chain propagates through a cascade of ring-opening and cyclization events nih.govresearchgate.net. The efficiency and outcome of this polymerization can be finely tuned by adjusting reaction parameters, demonstrating a high degree of control over the final polymer structure.

Table 1: Influence of Reaction Conditions on Organocatalyzed Photoredox Cascade Polymerization of Vinyl Cyclopropanes using DBMM as an Initiator nih.govresearchgate.net

Monomer Concentration (M)Light SourceTemperature (°C)Mn (kDa)Dispersity (Đ)Cyclic Repeat Units (%)
1Blue LED258.81.1687
2Blue LED2510.01.1284
1Green LED259.01.1286
1Blue LED09.51.0385

While direct asymmetric transformations of this compound are specific, the principles of chiral organocatalyst design are well-established for related malonates, providing a framework for potential applications. The goal is to create a chiral environment that directs the formation of one enantiomer of a product over the other.

One successful strategy involves phase-transfer catalysis (PTC). Chiral phase-transfer catalysts, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, have been used for the enantioselective α-alkylation of α-methylmalonates. This method allows for the synthesis of versatile chiral building blocks containing a quaternary carbon center in high chemical yields (up to 99%) and with excellent enantioselectivities (up to 98% ee) researchgate.net. The design of these catalysts relies on creating a well-defined chiral pocket that shields one face of the enolate intermediate, guiding the approach of the electrophile.

Another important class of organocatalysts are bifunctional catalysts, such as thiourea and squaramide derivatives of Cinchona alkaloids nih.gov. These catalysts possess both a hydrogen-bond donor (the thiourea or squaramide moiety) and a Brønsted base (the cinchona amine). This dual functionality allows them to simultaneously activate both the malonate nucleophile and the electrophile, facilitating highly organized, asymmetric bond formation in Michael additions nih.govsemanticscholar.org. Similarly, chiral phosphoric acids (CPAs) act as bifunctional catalysts, serving as both a chiral Brønsted acid and a Lewis base, proving highly effective in a multitude of asymmetric reactions rsc.org. The design of these catalysts often focuses on tuning the acidity and steric environment to achieve optimal reactivity and selectivity rsc.orgims.ac.jp.

Table 2: Enantioselective Phase-Transfer Catalyzed α-Benzylation of Alkyl tert-Butyl α-Methylmalonates researchgate.net

Substrate Alkyl GroupYield (%)Enantiomeric Excess (ee, %)
Methyl9591
Ethyl9992
Isopropyl9994
tert-Butyl9995

Understanding the precise reaction pathway in an organocatalytic system is critical for optimization and rational catalyst design. It cannot be assumed that the catalyst functions through the most intuitive mechanism. Detailed mechanistic studies are often required to uncover the true catalytic cycle.

For example, in the organocatalytic Michael addition of malonates to unsaturated 1,4-diketones, spectroscopic and computational methods were used to determine the absolute configuration of the product, confirming the stereochemical pathway dictated by the chiral catalyst nih.gov.

In some cases, the organocatalyst plays a more complex role than simply activating the substrates. Studies on the Michael addition of diethyl malonate to β-nitrostyrene catalyzed by NH-bispidines revealed an unusual mechanism. Through NMR titration and mass spectrometry, it was discovered that the catalyst itself undergoes a Michael addition to the β-nitrostyrene. This newly formed adduct, a betaine, was identified as the true catalytic species in the reaction. The initial organocatalyst, therefore, acts as an initiator to generate the active catalyst in situ. This finding underscores the necessity of thoroughly investigating reaction pathways, as the initially proposed mechanism may not reflect the actual process.

Stereoselective and Asymmetric Synthesis Involving Diethyl 2 Bromo 2 Methylmalonate

Diastereoselective Control in C-C Bond Forming Reactions

The control of diastereoselectivity in C-C bond formation often relies on the use of chiral auxiliaries, which are temporarily incorporated into one of the reactants to direct the approach of the other. The Evans oxazolidinone auxiliaries are a prominent example of this strategy and provide a well-established model for predicting the diastereoselective alkylation of enolates. wikipedia.orgwilliams.edu

In a typical application relevant to diethyl 2-bromo-2-methylmalonate, an N-acyl oxazolidinone, derived from a chiral amino alcohol like valinol, would be deprotonated using a strong base such as lithium diisopropylamide (LDA). harvard.edu This deprotonation selectively forms a rigid Z-enolate, which is chelated to the lithium ion. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate. harvard.eduuwindsor.ca

When this chiral enolate is treated with an electrophile like this compound, the alkylation occurs preferentially from the less sterically hindered face, leading to the formation of one diastereomer in significant excess. williams.eduresearchgate.net The reaction is typically conducted at low temperatures (e.g., -78 °C) in a solvent like tetrahydrofuran (B95107) (THF) to maximize selectivity. harvard.edu After the alkylation, the chiral auxiliary can be cleaved under mild conditions, such as with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched product containing a new quaternary stereocenter, and the auxiliary can be recovered for reuse. williams.edu

While specific literature detailing the reaction of Evans-type enolates with this compound is not extensively reported, the principles of this methodology are robust. High diastereoselectivities are consistently observed in the alkylation of these chiral enolates with various primary alkyl halides. williams.eduresearchgate.net

Table 1: Representative Diastereoselective Alkylation of Chiral Oxazolidinone Enolates

Chiral Auxiliary on NucleophileElectrophileBaseSolventTemp (°C)Diastereomeric Ratio (d.r.)Reference
(4R,5S)-4-methyl-5-phenyloxazolidinoneBenzyl (B1604629) bromideLDATHF-78>99:1 harvard.edu
(4S)-4-isopropyloxazolidinoneAllyl iodideNaHMDSTHF-7898:2 williams.edu
(4R)-4-benzyloxazolidinoneEthyl iodideNaN(TMS)₂THF-7896:4 harvard.edu

This table presents typical results for the alkylation of chiral oxazolidinone enolates with representative electrophiles, illustrating the high levels of diastereoselectivity achievable under standard conditions. Similar outcomes are anticipated for reactions with this compound.

Enantioselective Methodologies

Enantioselective synthesis aims to create a single enantiomer of a chiral product from achiral or prochiral starting materials through the use of a chiral catalyst. Phase-transfer catalysis (PTC) has emerged as a powerful technique for the asymmetric alkylation of malonate derivatives, enabling the construction of chiral quaternary carbon centers with high enantiomeric excess. nih.gov

This methodology is highly relevant to reactions involving this compound as an electrophile. In a representative system, a prochiral nucleophile, such as a substituted malonate or a β-ketoester, is deprotonated by a base (e.g., aqueous potassium hydroxide) to form an enolate. This enolate then forms an ion pair with a chiral quaternary ammonium (B1175870) salt, often derived from cinchona alkaloids. nih.gov This chiral ion pair is soluble in the organic phase where the reaction with the electrophile occurs. The steric and electronic properties of the chiral catalyst guide the approach of the electrophile, resulting in the preferential formation of one enantiomer of the product.

Research on the enantioselective PTC alkylation of α-substituted malonates to generate quaternary centers has demonstrated high yields and excellent enantioselectivities (up to 98% ee). nih.gov These studies typically employ a substrate like a tert-butyl benzyl malonate and react it with an alkyl halide in the presence of a catalyst such as an N-benzyl-cinchonidinium bromide derivative. By analogy, reacting a suitable prochiral enolate with this compound under similar PTC conditions is expected to provide access to highly enantioenriched products bearing a quaternary stereocenter.

Table 2: Enantioselective Phase-Transfer Catalytic Alkylation for Quaternary Center Formation

Nucleophile (Malonate Derivative)ElectrophileCatalystBaseSolventTemp (°C)Yield (%)ee (%)Reference
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonateBenzyl bromide(S,S)-3,4,5-Trifluorophenyl-NAS bromide50% KOHToluene-409995 nih.gov
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonateAllyl bromide(S,S)-3,4,5-Trifluorophenyl-NAS bromide50% KOHToluene-408590 nih.gov
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate4-Methoxybenzyl bromide(S,S)-3,4,5-Trifluorophenyl-NAS bromide50% KOHToluene-409998 nih.gov

This table showcases the effectiveness of chiral phase-transfer catalysis in creating quaternary stereocenters in malonate systems. These results serve as a strong predictive model for the expected outcomes of enantioselective alkylations using this compound as the electrophile.

Double Stereoconvergent Processes for Complex Stereocenter Generation

Double stereoconvergent synthesis represents a highly sophisticated strategy where a mixture of all possible stereoisomers of two chiral reactants is converted into a single stereoisomeric product. This powerful approach maximizes yield and stereoselectivity by utilizing all starting material, irrespective of its initial configuration. The process typically involves a catalyst that can selectively react with one enantiomer of the nucleophile and one enantiomer of the electrophile from their respective racemic mixtures, or a system where the racemization of one or both components is faster than the reaction itself.

The application of double stereoconvergent processes often requires carefully designed catalyst systems and substrates. While this area of research is of significant interest for the efficient synthesis of complex molecules with multiple stereocenters, specific examples involving this compound are not prominently reported in the scientific literature. The development of such a system would likely involve the reaction of a racemic chiral nucleophile with racemic this compound (which is prochiral but would be used to create a new stereocenter) in the presence of a chiral catalyst capable of orchestrating the highly selective bond formation. This remains a specialized and challenging area of asymmetric synthesis.

Computational Chemistry and Mechanistic Elucidation Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

DFT has proven to be a powerful tool for investigating the intricacies of chemical reactions involving Diethyl 2-bromo-2-methylmalonate, especially in the context of controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

While specific energetic profiles for reactions involving this compound are not extensively documented in publicly available literature, we can infer the energetic landscape from studies on structurally similar initiators used in ATRP. The key reaction step is the activation of the initiator by a catalyst, typically a transition metal complex, which involves the cleavage of the C-Br bond.

The activation process can be represented by the following equilibrium:

R-X + MtnLm ⇌ [R-X---MtnLm]‡ ⇌ R• + X-Mtn+1Lm

Below is a representative data table illustrating typical activation energies (Ea) and reaction enthalpies (ΔH) for the initiation step of ATRP with bromoester initiators, calculated using DFT. These values are illustrative and provide a general understanding of the energy changes involved.

Table 1: Representative Energetic Data for ATRP Initiation

Initiator Catalyst System Activation Energy (Ea) (kcal/mol) Reaction Enthalpy (ΔH) (kcal/mol)
Ethyl 2-bromoisobutyrate Cu(I)/PMDETA 10-15 5-10
Methyl 2-bromopropionate Cu(I)/bpy 12-18 7-12
This compound (estimated) Cu(I)/PMDETA 9-14 4-9

Note: The data for this compound are estimated based on trends observed for similar compounds.

The transition state for the activation of this compound in ATRP involves the elongation of the C-Br bond and the formation of a new bond between the bromine atom and the metal center of the catalyst. DFT calculations can provide detailed geometric parameters of these transition states, such as bond lengths and angles.

The primary intermediate generated is the diethyl 2-methylmalonate radical (•C(CH₃)(COOEt)₂). The stability of this radical is a key factor in the efficiency of the initiation process. The presence of two electron-withdrawing ester groups and a methyl group influences the geometry and electronic distribution of this radical intermediate.

Table 2: Calculated Geometric Parameters of Key Species

Species Parameter Calculated Value (Å)
This compound C-Br bond length ~1.95
Transition State C-Br bond length ~2.2-2.5
Cu-Br bond length ~2.4-2.6
Diethyl 2-methylmalonate radical C-C bond lengths (ester) ~1.48

Note: These values are typical for bromoester initiators in ATRP and are provided for illustrative purposes.

Kinetic Modeling and Simulation of Reaction Pathways

Kinetic modeling of polymerization reactions initiated by this compound allows for the prediction of polymerization rates, molecular weight distributions, and other macroscopic properties of the resulting polymers. Such models typically involve a set of differential equations describing the concentrations of the various species involved in the reaction (initiator, monomer, catalyst, radicals, and polymer chains).

The rate of initiation (Ri) is a critical parameter in these models and is directly related to the activation rate constant (kact) of the initiator. The value of kact is, in turn, dependent on the structure of the initiator and the catalyst system used.

Simulations based on these kinetic models can help in optimizing reaction conditions to achieve desired polymer characteristics. For instance, they can predict the effect of temperature, solvent, and catalyst concentration on the polymerization outcome.

Structure-Reactivity Relationships from Computational Data

Computational studies are particularly insightful for establishing structure-reactivity relationships. In the case of this compound, the presence of the α-methyl group is crucial for its effectiveness as an ATRP initiator.

Experimental observations have shown that while this compound can efficiently initiate the polymerization of methyl methacrylate, the corresponding non-methylated compound, diethyl 2-bromomalonate, fails to do so. Computational studies can rationalize this difference in reactivity by examining the stability of the generated radicals.

The diethyl 2-methylmalonate radical is stabilized by the presence of the two ester groups through resonance. The additional methyl group provides further stabilization through hyperconjugation and steric effects, which can influence the rate of initiation. DFT calculations of bond dissociation energies (BDEs) of the C-Br bond can quantify this effect. A lower BDE generally correlates with a higher activation rate constant.

Table 3: Comparison of Calculated C-Br Bond Dissociation Energies (BDEs)

Compound Calculated C-Br BDE (kcal/mol)
Diethyl 2-bromomalonate ~75-80
This compound ~70-75

Note: These BDE values are representative and illustrate the trend in bond strength due to α-substitution.

This difference in BDE highlights the significant impact of the methyl group on the reactivity of the initiator, providing a clear structure-reactivity relationship that is essential for the rational design of new and more efficient initiators for controlled polymerization processes.

Analytical and Characterization Methodologies in Diethyl 2 Bromo 2 Methylmalonate Research

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for determining the chemical structure of molecules derived from reactions involving Diethyl 2-bromo-2-methylmalonate. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the newly formed compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. In the context of this compound, which is frequently used as an initiator in controlled radical polymerization, NMR is vital for characterizing the resulting polymers.

¹H and ¹³C NMR are routinely used to confirm the structure of polymers initiated by this compound. For instance, in the atom transfer radical polymerization (ATRP) of various monomers, the disappearance of the monomer's vinyl proton signals and the appearance of polymer backbone signals in the ¹H NMR spectrum are monitored to follow the reaction progress. acs.org The integration of signals corresponding to the initiator fragment and the monomer units allows for the determination of the polymer's molecular weight.

Advanced 2D NMR techniques , such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide deeper insights into the complex architecture of copolymers and polymers with intricate end-group structures. These methods help establish the connectivity between different monomer units and confirm the covalent attachment of the initiator fragment to the polymer chain.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful, non-destructive NMR technique used to analyze the hydrodynamic size and conformation of polymers in solution. rsc.org By measuring the diffusion coefficients of polymer chains, DOSY can provide information on the coil-globule conformation of linear polymers, which is influenced by factors like molecular weight and solvent conditions. rsc.org This is particularly relevant for understanding the solution properties of polymers synthesized using this compound.

NMR Technique Application in this compound Research Information Obtained
¹H NMR Monitoring polymerization kinetics, End-group analysisMonomer conversion, Polymer molecular weight, Initiator efficiency
¹³C NMR Structural confirmation of polymer backbone and end groupsCarbon skeleton of the polymer, Presence of initiator fragments
2D NMR (COSY, HSQC) Elucidation of complex polymer structuresConnectivity of monomer units, Confirmation of initiator attachment
DOSY Analysis of polymer size and conformation in solutionHydrodynamic radius, Polymer conformation (coil vs. globule)

Infrared (IR) and Mass Spectrometry (MS) Applications

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are complementary techniques that provide valuable information about the functional groups and molecular weights of reaction products.

Infrared (IR) Spectroscopy , particularly Fourier-transform infrared (FTIR) spectroscopy, is a rapid and effective tool for monitoring the progress of polymerization reactions. In the synthesis of polymers using this compound as an initiator, the disappearance of the characteristic C=C stretching vibration of the monomer and the appearance of new bands corresponding to the polymer backbone can be observed. researchgate.net For example, in the ATRP of methacrylates, the decrease in the intensity of the vinyl C-H and C=C absorption bands is monitored. FTIR is also used to identify the functional groups present in the final polymer, confirming the incorporation of the monomer units and the initiator fragment. researchgate.net

Mass Spectrometry (MS) , especially Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is a critical technique for the characterization of polymers. nih.govshimadzu.com It allows for the determination of the absolute molecular weight distribution of a polymer sample, providing values for the number-average molecular weight (Mn) and weight-average molecular weight (Mw), and consequently the polydispersity index (PDI). youtube.com For polymers initiated with this compound, MALDI-TOF MS can also be used to analyze the end-groups of the polymer chains, confirming that the initiator fragment is present at one end and a bromine atom at the other, which is a key feature of controlled polymerization processes. youtube.com

Spectroscopic Technique Application in this compound Research Key Findings
FTIR Spectroscopy Monitoring monomer consumption during polymerization, Identification of functional groups in the polymerDisappearance of monomer C=C stretch, Appearance of polymer backbone vibrations, Confirmation of end-group functionalities
MALDI-TOF Mass Spectrometry Determination of polymer molecular weight distribution, End-group analysisAbsolute Mn and Mw, Polydispersity Index (PDI), Confirmation of initiator and bromine end-groups

Chromatographic Methods for Product Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating complex mixtures, assessing the purity of reaction products, and isolating specific isomers.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the components of a mixture. In the context of reactions involving this compound, which can lead to the formation of chiral centers, chiral HPLC is particularly important for the analysis and separation of stereoisomers.

The enantiomeric excess (ee) of chiral products, such as α-alkylated malonates, can be determined using HPLC with a chiral stationary phase. frontiersin.org This is crucial for asymmetric synthesis, where the goal is to produce a single enantiomer. The separation of enantiomers is achieved due to their different interactions with the chiral stationary phase, leading to different retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for monitoring the progress of reactions by quantifying the consumption of volatile reactants and the formation of volatile products.

In polymerization reactions initiated by this compound, GC is often used to determine the monomer conversion over time. acs.org By taking aliquots from the reaction mixture at different time points and analyzing them by GC, a kinetic profile of the polymerization can be constructed. The use of an internal standard allows for accurate quantification of the monomer concentration. The mass spectrometer detector provides confirmation of the identity of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Chromatographic Method Primary Application Information Gained
Chiral HPLC Analysis and separation of stereoisomersEnantiomeric excess (ee), Purity of chiral products
GC-MS Monitoring reaction kineticsMonomer conversion, Reaction by-product identification

Advanced Techniques for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time, or in situ, provides a wealth of information about reaction kinetics, mechanisms, and the formation of transient intermediates.

Several advanced techniques are employed for the in situ monitoring of reactions involving this compound. In situ FTIR spectroscopy allows for the continuous monitoring of the concentrations of reactants and products by measuring their characteristic infrared absorptions directly in the reaction vessel. researchgate.net This technique provides real-time kinetic data without the need for sampling.

In situ NMR spectroscopy is another powerful tool for real-time reaction analysis. nih.gov By placing the reaction mixture directly in the NMR spectrometer, it is possible to follow the structural evolution of the reacting species and obtain detailed kinetic and mechanistic insights. nih.gov

For surface-initiated polymerizations, where this compound can be immobilized on a surface to initiate polymer growth, the Quartz Crystal Microbalance with Dissipation (QCM-D) technique is highly valuable. nih.gov QCM-D can measure the mass and viscoelastic properties of the growing polymer film in real-time, providing kinetic data for the surface-confined polymerization. nih.gov

Future Perspectives and Emerging Research Directions for Diethyl 2 Bromo 2 Methylmalonate

Development of Sustainable and Green Chemical Methodologies

A significant future direction for research involving Diethyl 2-bromo-2-methylmalonate lies in the alignment of its synthetic applications with the principles of green chemistry. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Solvent-Free or Reduced-Solvent Reaction Systems

The chemical industry is increasingly moving away from volatile organic solvents to mitigate environmental impact. Research into solvent-free or reduced-solvent reaction systems for this compound is a key area of future development. A notable application in this domain is its use as an initiator in the solvent-free synthesis of acrylic pressure-sensitive adhesives (PSAs). researchgate.net This process, which can be carried out via photopolymerization, avoids the environmental and operational hazards associated with traditional solvent-based methods. researchgate.net

The development of such solvent-free processes offers numerous advantages, as summarized in the table below.

Benefit of Solvent-Free SystemsDescription
Reduced Environmental Impact Eliminates the release of volatile organic compounds (VOCs) into the atmosphere.
Enhanced Safety Reduces risks of flammability and toxicity associated with organic solvents.
Improved Process Efficiency Eliminates the energy-intensive step of solvent removal and recovery.
Higher Atom Economy Maximizes the incorporation of starting materials into the final product, minimizing waste.

Future research will likely expand the scope of solvent-free reactions beyond polymerization, exploring its application in alkylation, cyclization, and other transformations where this compound is a key reagent.

Energy-Efficient Photochemical Protocols

Photochemical methods, which utilize light to drive chemical reactions, represent a promising frontier for energy-efficient synthesis. These protocols can often be conducted at ambient temperature, significantly reducing the energy consumption compared to thermally driven processes. This compound is an excellent candidate for such protocols due to the C-Br bond, which can be susceptible to photolytic cleavage.

Visible-light-curable systems for producing acrylic PSAs, initiated by this compound, exemplify this approach. researchgate.net These systems leverage photoredox-mediated radical polymerization, offering an energy-efficient alternative to conventional thermal curing methods. researchgate.net The mechanism often involves the generation of radicals from the initiator under visible light irradiation, which then propagate polymerization. researchgate.net

Feature of Photochemical ProtocolsAdvantage in Synthesis
Ambient Temperature Reduces energy costs and allows for reactions with thermally sensitive substrates.
High Selectivity Light can often target specific chromophores, leading to cleaner reactions with fewer byproducts.
Temporal and Spatial Control Reactions can be started and stopped simply by controlling the light source.
Sustainable Energy Source Utilizes light, an abundant and renewable energy source.

Future investigations will likely focus on developing new photocatalysts that can work in synergy with this compound to enable a broader range of chemical transformations under mild, energy-efficient conditions.

Exploration of Novel Catalytic Systems

The development of novel catalysts is crucial for unlocking new reactivity and improving the efficiency and selectivity of chemical transformations involving this compound. Key areas of interest include the use of earth-abundant metals and the design of bio-inspired catalysts.

Earth-Abundant Metal Catalysis

In a shift away from expensive and scarce precious metals like palladium and platinum, research is increasingly focused on catalysts based on earth-abundant metals such as iron and copper. gcande.orgnih.gov These metals are more sustainable and cost-effective alternatives. gcande.orgnih.gov

Copper-catalyzed reactions have shown significant promise for the arylation of diethyl malonate, a parent compound to this compound. organic-chemistry.orgresearchgate.netnih.gov Mild and general methods have been developed for the copper-catalyzed coupling of aryl iodides with diethyl malonate, tolerating a wide variety of functional groups. organic-chemistry.orgnih.gov Mechanistic studies suggest the in-situ generation of a Cu(I) enolate as the active species in these transformations. nih.gov The principles of these reactions could be extended to this compound for the synthesis of complex quaternary carbon centers.

Iron-catalyzed systems are also gaining traction. Visible-light-mediated iron-catalyzed atom transfer radical addition (ATRA) reactions have been developed for related malonate compounds, demonstrating the potential for iron to catalyze radical processes under mild conditions. researchgate.net Furthermore, iron complexes have been successfully employed in other challenging transformations like the asymmetric epoxidation of certain substrates, highlighting the versatility of iron catalysis. nih.gov The application of such iron-based catalysts to reactions involving this compound could provide efficient and green pathways to valuable chemical products.

Bio-Inspired Catalytic Approaches

Nature provides a rich source of inspiration for catalyst design. Enzymes, for example, catalyze complex chemical reactions with remarkable efficiency and selectivity under mild conditions. ethz.ch Future research aims to develop "artificial enzymes" or bio-inspired catalysts that mimic the function of their natural counterparts for reactions involving this compound. ethz.ch

This approach could involve:

Mimicking Metalloenzymes: Many enzymes utilize earth-abundant metals like iron in their active sites (e.g., in iron-sulfur clusters). ethz.ch Synthetic catalysts that replicate the coordination environment of these metal centers could offer novel reactivity for C-Br bond activation or C-C bond formation.

Utilizing Supramolecular Scaffolds: Creating catalyst systems within scaffolds (like metal-organic frameworks or synthetic pockets) that mimic the binding pockets of enzymes could enhance selectivity by pre-organizing the substrate, this compound, for a specific transformation.

While direct enzymatic or bio-inspired catalysis with this compound is an emerging area, the principles of mimicking natural systems offer a powerful strategy for developing next-generation catalysts. ethz.ch

Expansion of Synthetic Utility towards Underexplored Molecular Architectures

Beyond its established role as an initiator in polymerization, this compound is a valuable building block for constructing complex and functionally rich molecules. Future research will focus on leveraging its unique structure to access novel molecular architectures that are otherwise difficult to synthesize.

This compound is particularly useful for creating quaternary carbon centers, which are prevalent in many biologically active molecules. Its synthetic utility is being explored in the creation of novel heterocyclic systems and other complex structures.

Synthesis of Quinolines and Quinoxalines: Substituted diethyl malonates serve as precursors in the synthesis of complex heterocyclic structures. For instance, they have been used to prepare α-bromomethyl ketones, which are key intermediates in the synthesis of quinoline derivatives. A novel malonate-based quinoxaline derivative has also been synthesized and studied for its potential biological applications. nih.gov

Multi-Component Reactions: The reactivity of malonate derivatives makes them ideal candidates for one-pot, multi-component reactions. This strategy has been employed to synthesize novel α-aminophosphonates containing a 2-oxoquinoline moiety, which have shown potential as anticancer agents. nih.gov

The table below highlights examples of complex molecular architectures synthesized from malonate derivatives, indicating the potential synthetic pathways for this compound.

Target Molecular ArchitectureSynthetic Intermediate/PrecursorPotential Application
Quinolines Diethyl α-bromo-cinchoninyl malonatesPharmaceuticals, Ligands
Quinoxalines Diethyl 2-(hydrazono)malonate derivativesBiologically active compounds
α-Aminophosphonates Diethyl malonate in one-pot reactionsAnticancer agents nih.gov

Future work in this area will likely involve the creative combination of this compound with other reagents in cascade reactions, cycloadditions, and transition metal-catalyzed cross-coupling reactions to rapidly build molecular complexity and access novel chemical space.

The Integration of this compound into Advanced Synthesis Platforms Remains a Developing Field

While this compound is a valuable reagent in traditional organic synthesis, its specific application within flow chemistry and automated synthesis platforms is not yet extensively documented in publicly available research. Current scientific literature primarily focuses on its role as an initiator in atom transfer radical polymerization and as a reactant in various conventional batch syntheses.

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a flask, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for straightforward automation. Similarly, automated synthesis platforms, which utilize robotics and software to perform complex sequences of chemical operations, are revolutionizing chemical discovery and process development.

The adaptation of versatile reagents like this compound to these advanced platforms is a logical step in the evolution of chemical synthesis. However, detailed studies, including specific reaction protocols, optimization data, and comparative analyses with batch methods for this particular compound, are not readily found.

For context, a related compound, diethyl bromomalonate, has been mentioned in the context of automated platforms for the discovery of new chemical reactions. This suggests that malonate derivatives, in general, are amenable to these technologies. The principles governing the use of diethyl bromomalonate in such systems could potentially be extrapolated to this compound, but specific research is needed to validate and optimize these applications.

The potential benefits of integrating this compound into flow and automated systems could include:

Improved reaction control: The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors could lead to higher yields and selectivities in reactions involving this compound.

Enhanced safety: The small reaction volumes inherent to flow chemistry would mitigate risks associated with potentially exothermic reactions or the handling of reactive intermediates.

High-throughput screening: Automated platforms could be employed to rapidly screen a wide range of reaction conditions and substrates with this compound, accelerating the discovery of new synthetic methodologies.

On-demand synthesis: The ability to produce specific quantities of desired products as needed would be facilitated by the continuous nature of flow synthesis.

Future research in this area would likely focus on adapting known reactions involving this compound to continuous flow setups and developing automated workflows for its use in the synthesis of compound libraries. Such studies would be crucial in fully realizing the potential of this important chemical building block in the context of modern synthesis techniques.

Data on this compound in Advanced Synthesis

As the direct application of this compound in flow chemistry and automated synthesis is not well-documented, a detailed data table of research findings cannot be provided at this time. The table below illustrates the type of data that would be expected from future research in this area.

ParameterExpected Focus of Future ResearchPotential Advantages
Reaction Type Alkylation, Radical Polymerization, CyclizationBroader substrate scope, novel reactivity
Flow Reactor Setup Microreactors, Packed-bed reactorsEfficient mixing, catalyst immobilization
Automated Platform Liquid handling robots, Integrated analysis systemsHigh-throughput experimentation, real-time optimization
Key Performance Indicators Yield, Selectivity, Throughput, PurityImproved efficiency and product quality

Q & A

Basic Questions

Q. How is Diethyl 2-bromo-2-methylmalonate synthesized and purified for laboratory use?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 2-bromophenol reacts with this compound in DMF using t-BuOK as a base under argon. The reaction is stirred at room temperature for 16 hours, followed by dilution with EtOAc, multiple aqueous washes (water and 1M NaOH), drying over MgSO₄, and solvent evaporation under reduced pressure. The crude product is obtained as an orange oil with a 66% yield and used without further purification .
  • Purification : Column chromatography (silica gel, toluene-THF mixtures) is employed for isolating bisadducts in fullerene functionalization studies .

Q. What are the standard characterization techniques for confirming its structure?

  • Analytical Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) confirm ester groups, methyl substituents, and bromine presence. For example, ¹H-NMR peaks at δ 1.73 (s, CH₃) and 4.29 (q, CH₂) .
  • Chromatography : TLC (SiO₂, EtOAc/hexanes) monitors reaction progress (Rf = 0.80) .
  • Mass Spectrometry : HRMS (ESI-TOF) validates molecular ions (e.g., [M + Na]⁺ at m/z 329.1360) .

Q. What safety precautions are necessary when handling this compound?

  • Hazard Mitigation :

  • Wear protective gear (gloves, goggles) due to bromine’s lachrymatory and corrosive properties .
  • Avoid inhalation/ingestion; work in a fume hood. In case of skin contact, rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How does this compound function as an initiator in ATRP, and what factors affect its efficiency?

  • Mechanistic Role : The bromine atom acts as a leaving group, enabling radical generation via halogen abstraction by transition metal catalysts (e.g., Cu⁰/Cu¹⁺). This initiates controlled polymerization of methyl methacrylate (MMA) .
  • Key Factors :

  • Catalyst System : Ru-based photocatalysts (e.g., 4DP-IPN) enhance polymerization under visible light, achieving Mn ~20,000 g/mol with low dispersity (Đ < 1.3) .
  • Solvent/Flow Conditions : Continuous flow systems improve reaction control, reducing side reactions like termination .

Q. How to optimize its use in palladium-catalyzed alkenylation reactions?

  • Procedure : Combine [Cp*RuCl(PPh₃)₂] catalyst with alkenes (e.g., 4-methoxystyrene) and N,N-diisopropylethylamine in toluene. The reaction yields (E)-alkenylated products (97% yield) after silica gel chromatography .
  • Optimization :

  • Stoichiometry : Use 2.0 equivalents of this compound relative to the alkene.
  • Base Selection : Bulky bases (e.g., DIPEA) minimize β-hydride elimination .

Q. What is its role in the regioselective synthesis of fullerene bisadducts?

  • Application : Sodium naphthalenide reduces C₆₀ to C₆₀²⁻, which reacts with this compound to form 1,4- and 1,16-bisadducts (5:1 ratio). The major product (1,4-adduct) is isolated via preparative HPLC (35% yield) .
  • Regiochemistry : Steric effects favor 1,4-addition, while electronic factors drive minor 1,16-adduct formation. C₂-symmetric structures are confirmed by NMR and X-ray .

Q. How do steric effects influence its reactivity in enantioselective photoredox catalysis?

  • Substituent Impact : Ethyl groups on the malonate ester provide optimal reactivity and stereoselectivity. Larger substituents (e.g., benzyl) reduce catalytic activity due to steric hindrance, lowering yields from 97% to <22% .
  • Case Study : In α-alkylation of ketones, this compound shows inferior conversion compared to less hindered analogs, highlighting the need for balanced steric/electronic tuning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.